Methoxy Substitution Increases Hydrogen-Bond Acceptor Capacity
The presence of the 5-methoxy group introduces an additional hydrogen-bond acceptor site (the ether oxygen) compared to the parent 2-(1H-pyrrol-1-yl)aniline scaffold. This structural difference quantitatively increases the hydrogen-bond acceptor count from 1 to 2 [1], which can directly influence aqueous solubility, molecular recognition by biological targets, and metabolic stability.
| Evidence Dimension | Hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | 2 acceptors |
| Comparator Or Baseline | 2-(1H-Pyrrol-1-yl)aniline: 1 acceptor |
| Quantified Difference | Target compound has +1 H-bond acceptor |
| Conditions | Computed property based on molecular structure (PubChem/ChemSpider) |
Why This Matters
An additional hydrogen-bond acceptor can alter solubility, protein binding, and membrane permeability, making the methoxy-substituted compound a more versatile probe or intermediate for medicinal chemistry campaigns.
- [1] PubChem. 2-(1H-pyrrol-1-yl)aniline. CID 80123. Hydrogen-bond acceptor count: 1. View Source
